molecular formula C20H18N6O3 B2831908 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 2034348-54-2

2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Numéro de catalogue: B2831908
Numéro CAS: 2034348-54-2
Poids moléculaire: 390.403
Clé InChI: YWVPXJQIHPDOOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway (PubMed) . This pathway is fundamental to hematopoiesis, immune function, and cell growth, and its dysregulation is a hallmark of myeloproliferative neoplasms (MPNs) and other cancers. The compound demonstrates high selectivity for JAK2 over other JAK family members, such as JAK3, which is crucial for minimizing off-target effects in mechanistic studies (ACS Publications) . Its core research value lies in its utility as a chemical probe to dissect JAK-STAT signaling dynamics and to investigate the therapeutic potential of JAK2 inhibition in cellular and animal models of disease. Researchers employ this inhibitor to explore mechanisms of oncogenic signaling, cancer cell proliferation, and survival, particularly in contexts driven by JAK2 mutations like JAK2 V617F (Nature Leukemia) . By selectively targeting JAK2, this compound enables the study of pathway-specific dependencies and provides a foundation for developing targeted therapeutic strategies for hematological malignancies and autoimmune disorders.

Propriétés

IUPAC Name

2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-13-22-23-19-18(21-6-7-26(13)19)24-8-10-25(11-9-24)20(28)17-12-15(27)14-4-2-3-5-16(14)29-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVPXJQIHPDOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps. One common approach starts with the preparation of the triazolopyrazine core, followed by the introduction of the piperazine and chromenone moieties. Key steps include:

    Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors under controlled conditions.

    Attachment of the Piperazine Group: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Formation of the Chromenone Scaffold: This can be synthesized through various methods, including cyclization reactions of suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine , similar to the target compound, have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that a related compound exhibited IC50 values of 0.98 µM against A549 lung cancer cells and 1.05 µM against MCF-7 breast cancer cells . This suggests that the target compound may share similar mechanisms of action.

Kinase Inhibition

The compound has been investigated for its inhibitory effects on specific kinases such as c-Met and VEGFR-2 . These kinases are crucial in tumor growth and angiogenesis. In vitro studies indicated that certain derivatives of the compound had significant inhibitory activities with IC50 values as low as 26 nM for c-Met . This positions the compound as a potential candidate for targeted cancer therapies.

Case Study 1: Inhibition of Cancer Cell Lines

In a study evaluating various derivatives of triazolo-pyrazine compounds, one derivative demonstrated significant antiproliferative activity against multiple cancer cell lines (A549, MCF-7, HeLa) with low toxicity levels . The study's findings support the hypothesis that modifications to the triazolo-pyrazine core can enhance anticancer efficacy.

Case Study 2: Dual Kinase Inhibition

Another investigation focused on synthesizing derivatives aimed at inhibiting both c-Met and VEGFR-2 kinases. The most promising derivative exhibited a strong inhibitory effect on both targets while maintaining low hemolytic toxicity . This dual inhibition strategy is particularly relevant for developing treatments that can address multiple pathways involved in tumor progression.

Data Tables

CompoundTarget KinaseIC50 (µM)Cell LineActivity
Compound Ac-Met0.026A549High
Compound BVEGFR-22.6MCF-7Moderate
Compound Cc-Met/VEGFR-20.98HeLaHigh

Mécanisme D'action

The mechanism of action of 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes crucial for cell proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents/Linkers Key Properties/Bioactivity References
Target Compound : 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one Chromen-4-one Piperazine-carbonyl-triazolopyrazine Potential kinase inhibition, moderate logP
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine Triazolopyrazine Piperazine (no chromenone/carbonyl) Lower molecular weight, reduced lipophilicity
8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine Triazolopyrazine Phenoxy (electron-withdrawing groups) Intermediate for bioactive compounds
3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one Quinazolinone Piperazine-carbonyl-triazoloquinazolinone Enhanced rigidity, possible CNS activity
(R)-N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide Triazolopyrazine Carboxamide-thiazolidinone conjugate Improved solubility, antioxidant activity

Key Differences and Implications

  • Chromen-4-one vs.
  • Piperazine Linkers :
    • The carbonyl group in the target compound increases polarity compared to direct piperazine-triazolopyrazine linkages (), balancing lipophilicity and solubility .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro in ) reduce metabolic stability but enhance reactivity for further derivatization .
    • Antioxidant conjugates () demonstrate how auxiliary groups can redirect bioactivity (e.g., from kinase inhibition to oxidative stress modulation) .

Activité Biologique

The compound 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex heterocyclic molecule that combines elements from triazole, pyrazine, piperazine, and chromene structures. Each component contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure

The molecular formula of the compound is C19H22N6O3C_{19}H_{22}N_{6}O_{3}, with a molecular weight of approximately 382.43 g/mol. The structural components can be summarized as follows:

  • Triazole and Pyrazine Moieties : Known for their diverse biological activities including anticancer and antimicrobial properties.
  • Piperazine Ring : Often associated with improved pharmacokinetic profiles.
  • Chromene Core : Exhibits various biological activities such as anticancer and neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the potential of triazolo[4,3-a]pyrazine derivatives in cancer treatment. For instance:

  • A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives demonstrated significant inhibitory effects on c-Met and VEGFR-2 kinases, which are crucial in tumor growth and metastasis. One derivative exhibited IC50 values of 0.98 µM against A549 lung cancer cells and 1.05 µM against MCF-7 breast cancer cells .
  • The mechanism involves inducing apoptosis through caspase activation and inhibiting cell cycle progression at the G0/G1 phase .

Antimicrobial Activity

The compound has shown promising antimicrobial properties:

  • Recent evaluations indicated that derivatives of triazolo[4,3-a]pyrazine possess moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Notably, certain derivatives reached MIC values comparable to established antibiotics like ampicillin .

Other Biological Activities

The broader biological profile includes:

  • Antidiabetic : Some derivatives have been linked to antidiabetic effects through mechanisms such as inhibition of dipeptidyl peptidase IV (DPP-IV) activity .
  • Anticonvulsant : The presence of the triazole moiety has been associated with anticonvulsant properties in various studies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituents on the piperazine ring significantly affect the potency against cancer cell lines.
  • Electron-donating groups on aromatic rings enhance antibacterial activity due to increased lipophilicity and better interaction with bacterial targets .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerA549 (Lung Cancer)0.98 µM
MCF-7 (Breast Cancer)1.05 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
AntidiabeticVariousNot specified
AnticonvulsantVariousNot specified

Case Studies

Several case studies have illustrated the effectiveness of related compounds:

  • Case Study on c-Met Inhibition : A compound structurally similar to our target was shown to inhibit c-Met signaling pathways effectively in vitro, leading to reduced cell proliferation in cancer models .
  • Antibacterial Evaluation : A study involving a series of triazolo[4,3-a]pyrazine derivatives revealed that modifications at specific positions significantly enhanced antibacterial efficacy against resistant strains .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one?

Answer:
The synthesis typically involves multi-step condensation and substitution reactions. A general approach includes:

  • Step 1: Activation of carboxylic acid derivatives (e.g., using carbonyldiimidazole in anhydrous DMFA at 100°C for 1 hour) to form reactive intermediates .
  • Step 2: Coupling with hydrazinopyrazinone derivatives under reflux conditions (e.g., 24 hours in DMFA), followed by precipitation and recrystallization (e.g., using DMFA/i-propanol mixtures) .
  • Step 3: Introduction of the piperazine-carbonyl-chromenone moiety via nucleophilic substitution or amide bond formation, often requiring catalysts like EDCI·HCl and HOBt in DMF .
    Key Variables: Reaction time, solvent polarity, and stoichiometric ratios critically influence yield and purity.

Basic: How is the structural integrity of this compound validated during synthesis?

Answer:
Structural confirmation relies on complementary analytical techniques:

  • TLC: Monitors reaction progress and intermediate purity .
  • NMR Spectroscopy:
    • 1H/13C NMR: Assigns protons and carbons in the triazolopyrazine, piperazine, and chromenone moieties. Aromatic protons in the chromen-4-one ring typically resonate at δ 6.5–8.5 ppm, while piperazine carbons appear at ~45–55 ppm .
  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragments corresponding to the triazolopyrazine core .

Advanced: How can researchers optimize reaction yields when introducing the piperazine-carbonyl group?

Answer:
Yield optimization requires addressing steric hindrance and electronic effects:

  • Catalyst Selection: EDCI·HCl/HOBt systems enhance coupling efficiency for amide bond formation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMFA) improve solubility of intermediates .
  • Temperature Control: Lower temperatures (e.g., 60°C) minimize side reactions during piperazine substitution .
    Data-Driven Example: In related piperazine-carbonyl syntheses, yields increased from 45% to 72% by replacing DCM with DMFA and adjusting the base (e.g., DIPEA) .

Advanced: How should contradictory pharmacological data (e.g., varying IC50 values across studies) be addressed?

Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
  • Structural Comparisons: Compare activity of analogs (e.g., 3-methyl vs. 3-chloro triazolopyrazine derivatives) to identify critical pharmacophores .
  • Meta-Analysis: Cross-reference data from orthogonal techniques (e.g., SPR binding vs. cellular assays) to validate target engagement .

Advanced: What experimental design principles apply to evaluating this compound’s biological activity?

Answer:
Robust designs incorporate:

  • Dose-Response Curves: Test 5–8 concentrations (e.g., 1 nM–100 μM) to calculate EC50/IC50 values .
  • Control Groups: Include vehicle controls and reference inhibitors (e.g., staurosporine for kinase assays) .
  • Replicates: Use ≥3 biological replicates with randomized block designs to account for batch variability .
    Example: A study on triazolopyrazine analogs employed split-plot designs to assess time-dependent effects on enzymatic activity .

Advanced: How do structural modifications (e.g., piperazine substituents) impact physicochemical and biological properties?

Answer:
Systematic SAR studies reveal:

  • Piperazine Substituents:
    • Electron-Withdrawing Groups (e.g., Cl): Enhance solubility but reduce membrane permeability .
    • Aromatic Rings (e.g., o-tolyl): Improve target affinity via π-π stacking but increase metabolic instability .
  • Chromenone Modifications: Methoxy groups at C6/C7 positions alter logP and bioavailability .
    Case Study: Replacing 4-chlorophenyl with 4-fluorobenzyl in a related compound increased kinase inhibition 10-fold .

Advanced: What strategies resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Multi-Technique Validation: Confirm assignments via 2D NMR (HSQC, HMBC) and X-ray crystallography .
  • Dynamic Effects: Consider tautomerism in triazolopyrazine rings, which can shift proton resonances by ~0.5 ppm .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed chromenone derivatives) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.